molecular formula C12H8ClFN4O B11751303 1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11751303
M. Wt: 278.67 g/mol
InChI Key: TWAOKOYMPYEDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole.

Preparation Methods

The synthesis of 1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing high-throughput techniques and automated systems.

Chemical Reactions Analysis

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of pyrimidine and benzimidazole rings, which confer distinct biological activities and chemical properties.

Biological Activity

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific cancer mutations, and structure-activity relationships (SAR).

  • Molecular Formula : C12H8ClFN4O
  • Molecular Weight : 278.67 g/mol
  • Boiling Point : Approximately 474.1 °C

The compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), particularly targeting mutations associated with non-small-cell lung cancer (NSCLC). Notably, it exhibits selective inhibitory activity against the T790M mutation, which is a common resistance mutation in EGFR-targeted therapies. This selectivity is crucial as it minimizes off-target effects on wild-type EGFR, potentially reducing dose-limiting toxicities (DLTs) associated with conventional treatments .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound shows promising results in preclinical models:

  • Inhibition of EGFR Mutations : The compound effectively inhibits both single-point mutations (e.g., L858R) and double mutations (e.g., L858R/T790M) in EGFR, showcasing a strong binding affinity and competitive inhibition .
  • Selectivity Profile : Compared to existing EGFR inhibitors, this compound presents a favorable selectivity profile, demonstrating significantly lower activity against wild-type EGFR while maintaining potent inhibition against mutant forms .

Structure-Activity Relationships (SAR)

The structural modifications in the benzo[d]imidazole framework play a crucial role in enhancing the biological activity of this compound. Key findings from SAR studies include:

  • Chloropyrimidine Substitution : The presence of a chloropyrimidine moiety at the 2-position enhances the compound's ability to selectively inhibit mutant EGFR variants.
  • Fluorine Atom Influence : The introduction of a fluorine atom at the 5-position contributes to increased lipophilicity and improved binding interactions with the target receptor .

Case Studies and Experimental Findings

Several experimental studies have been conducted to assess the biological activity of this compound:

StudyModelFindings
Study 1NSCLC Cell LinesDemonstrated significant reduction in cell proliferation at nanomolar concentrations.
Study 2Xenograft ModelsShowed tumor regression in mice with T790M EGFR mutations after treatment with the compound.
Study 3Binding Affinity AssaysHigh binding affinity was recorded for T790M variant compared to wild-type EGFR, indicating selective inhibition .

Properties

Molecular Formula

C12H8ClFN4O

Molecular Weight

278.67 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methylbenzimidazol-2-one

InChI

InChI=1S/C12H8ClFN4O/c1-17-9-6-7(14)2-3-8(9)18(12(17)19)10-4-5-15-11(13)16-10/h2-6H,1H3

InChI Key

TWAOKOYMPYEDHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.